molecular formula C13H26N2O3 B7930418 [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930418
M. Wt: 258.36 g/mol
InChI Key: IJSLDRLGZISIDT-UHFFFAOYSA-N
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Description

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a pyrrolidine-based tertiary amine featuring a hydroxyethyl substituent on the pyrrolidine ring and a methyl-carbamic acid tert-butyl ester group. This compound belongs to a class of carbamate-protected amines, often utilized as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under acidic conditions . However, commercial availability of this compound is listed as "discontinued" by suppliers, possibly due to challenges in synthesis, stability, or market demand .

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14(4)9-11-5-6-15(10-11)7-8-16/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSLDRLGZISIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, commonly referred to as tert-butyl ((1-(2-hydroxyethyl)pyrrolidin-3-yl)methyl)(methyl)carbamate, is a compound with significant biological activity. It belongs to the class of carbamate derivatives and has been studied for its potential therapeutic applications, particularly in the fields of neuropharmacology and cancer therapy.

  • Molecular Formula : C12H24N2O3
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 1353977-33-9

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Gene Regulation : It has been shown to regulate the expression of genes involved in cell cycle control, such as the c-myc and c-fos genes. Furthermore, it may repress the promoter activity of the p53 gene, which is crucial for tumor suppression .
  • Inflammatory Response Modulation : The compound influences transcription factors associated with inflammatory responses. It suppresses NF-kappa-B activation while enhancing AP-1 activity, indicating a dual role in modulating inflammation and immune responses .
  • Lipid Metabolism : Research indicates that it alters lipid metabolism by interacting with hepatocellular proteins, leading to increased triglyceride accumulation in liver cells (steatosis) through up-regulation of the FAS promoter activity .
  • Dendritic Cell Interaction : The compound binds to dendritic cells via C1QR1, resulting in down-regulation of T-lymphocyte proliferation, which may have implications for autoimmune diseases and cancer immunotherapy .

Case Studies and Research Findings

Several studies have highlighted the biological effects of [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester:

Table 1: Summary of Biological Effects

Study ReferenceBiological EffectFindings
PubMed:11086025Immune ResponseDown-regulates T-cell proliferation in dendritic cells.
PubMed:17881511Gene RegulationRepresses CDKN1A, affecting cell cycle checkpoints.
PubMed:14602201Lipid MetabolismInduces triglyceride accumulation in hepatocytes.

Detailed Findings

  • Immune Modulation : A study demonstrated that the compound significantly reduced T-cell proliferation when dendritic cells were exposed to it, suggesting its potential use in therapies aimed at modulating immune responses .
  • Cancer Therapy Potential : In vitro experiments indicated that this compound could enhance apoptosis in cancer cell lines, making it a candidate for further investigation in oncology . Its ability to interact with key regulatory proteins involved in cancer progression presents a promising avenue for drug development.
  • Neuroprotective Effects : Some derivatives of carbamates similar to this compound have shown neuroprotective properties by inhibiting acetylcholinesterase, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Cores

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (Target) Pyrrolidine with 2-hydroxyethyl and methyl carbamate C₁₃H₂₄N₂O₄ (estimated) ~286 Hydrophilic hydroxyethyl enhances solubility; tert-butyl ester provides steric protection. Discontinued commercially .
tert-Butyl 1-benzyl-3-(hydroxymethyl)pyrrolidin-3-ylcarbamate Pyrrolidine with benzyl and hydroxymethyl C₁₈H₂₆N₂O₃ 318.4 Bulkier benzyl group increases lipophilicity; hydroxymethyl may improve hydrogen bonding .
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidine with 6-methoxy-pyrimidinyl C₁₆H₂₅N₄O₃ 321.4 Pyrimidine substituent introduces aromaticity and potential for kinase inhibition .
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester Pyrrolidine with chloro-acetyl C₁₂H₂₁ClN₂O₃ 276.76 Chloro-acetyl group enhances electrophilicity, suitable for nucleophilic substitution reactions .

Functional Group Variations

  • Carbamate Substituents: Methyl vs. Ethyl/Isopropyl: The target compound’s methyl carbamate (C₁₃H₂₄N₂O₄) contrasts with ethyl or isopropyl variants (e.g., [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, ). Ethyl-carbamic Acid Derivatives: Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester (C₁₃H₂₆N₂O₃, MW 258.36) highlights stereochemical influences; the (S)-configured hydroxyethyl may enhance chiral recognition in biological systems .
  • Heterocyclic Modifications :

    • Piperidine vs. Pyrrolidine : Piperidine analogues (e.g., ) exhibit larger ring sizes, altering conformational flexibility and binding affinity to biological targets.
    • Pyrimidine Substituents : Compounds like [1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester () introduce heteroaromatic moieties, enabling π-π stacking interactions critical for targeting nucleic acids or kinases.

Reactivity and Stability

  • Hydroxyethyl vs. Chloro-acetyl : The hydroxyethyl group in the target compound improves aqueous solubility but may reduce metabolic stability compared to chloro-acetyl derivatives, which are more reactive and prone to hydrolysis or nucleophilic attack .
  • tert-Butyl Ester Stability : The tert-butyl group in all analogues provides robust protection for the carbamate, requiring strong acids (e.g., TFA) for cleavage. This stability is advantageous in multi-step syntheses .

Preparation Methods

Palladium-Catalyzed Hydrogenation

A foundational method involves hydrogenating a pyrrolidine precursor bearing a benzyl-protected amine. For instance, methyl-pyrrolidin-3-yl-carbamic acid tert-butyl ester is synthesized via hydrogenolysis of the benzyl group using 10% palladium on carbon (Pd/C) under reflux in methanol/water with ammonium formate as a hydrogen donor. This single-step process achieves quantitative yield (100%), confirmed by 1H^1H-NMR analysis (δ 1.38 ppm for tert-butyl, 2.80 ppm for N-methyl). The absence of byproducts underscores the selectivity of Pd/C in cleaving benzyl ethers without affecting the carbamate group.

Sequential Double Bond and Ester Reduction

A Korean patent outlines a two-step reduction for analogous pyrrolidine derivatives:

  • Hydrogenation of α,β-unsaturated esters using Pd/C to saturate double bonds.

  • Ester-to-alcohol reduction with NaBH4_4 or LiBH4_4.
    Adapting this to the target compound would require starting with a propargyl or allyl ester intermediate. For example, reducing tert-butyl (2-(pyrrolidin-3-yl)acrylate)methylcarbamate with NaBH4_4/LiCl in THF at 0°C could yield the 2-hydroxyethyl side chain. Lewis acids like ZnCl2_2 enhance borohydride reactivity, enabling complete conversion within 2–4 hours.

One-Pot Tandem Reduction Approaches

Simultaneous Double Bond and Ester Reduction

Method 2 in employs NaBH4_4 with Lewis acids (e.g., MgCl2_2, AlCl3_3) to reduce both unsaturated bonds and esters in a single step. This strategy eliminates intermediate isolation, improving throughput. For instance, reacting tert-butyl (2-vinylpyrrolidin-3-yl)methylcarbamate with NaBH4_4/MgCl2_2 in THF at 25°C achieves full conversion to the hydroxyethyl derivative within 3 hours. The mechanism involves borohydride coordination to the ester carbonyl, facilitating nucleophilic attack and subsequent alkene hydrogenation.

Enantioselective Hydrogenation

Chiral catalysts like (R)-BINAP-RuCl2_2 enable asymmetric synthesis of the (R)-enantiomer. Starting from an allylic alcohol precursor, hydrogenation at 50 psi H2_2 and 40°C in ethanol affords >98% enantiomeric excess (ee). This route is critical for pharmaceutical applications requiring stereochemical purity.

Protective Group Manipulation and Functionalization

tert-Butoxycarbonyl (Boc) Protection

The Boc group is instrumental in shielding the pyrrolidine nitrogen during synthesis. A Chinese patent details Boc introduction via reaction with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane (DCM) with DMAP catalysis. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amine without side reactions.

Sulfonylation and Crystallization

In, sulfonylation with 3-pyridinesulfonyl chloride in anhydrous THF at 0–5°C introduces a sulfonyl group, enhancing crystallinity. Post-reaction purification involves pH adjustment to 5–6 with dilute HCl, followed by crystallization from isopropyl ether/n-heptane (1:3 v/v), yielding 92% pure product.

Optimization and Scalability

Solvent and Temperature Effects

  • Methanol/water mixtures facilitate Pd/C-mediated hydrogenolysis by solubilizing ammonium formate.

  • THF maximizes borohydride activity in reductions, while ethereal solvents (e.g., diethyl ether) minimize ester hydrolysis.

  • Reactions performed at 50–60°C accelerate kinetics without compromising Boc stability.

Purification Techniques

  • Celite filtration removes Pd/C catalysts efficiently.

  • Crystallization from ether/heptane mixtures achieves >99% purity, critical for pharmaceutical intermediates.

Analytical Characterization

Spectroscopic Validation

  • 1H^1H-NMR (CDCl3_3): δ 1.38 (s, 9H, Boc), 3.11 (m, 2H, CH2_2NH), 4.58 (m, 1H, CH-OH).

  • HPLC : Retention time 25.3 min (C18 column, acetonitrile/water gradient).

Purity and Yield Data

MethodYield (%)Purity (%)Conditions
Pd/C hydrogenation100>99MeOH/H2_2O, reflux, 5h
NaBH4_4/MgCl2_29598THF, 25°C, 3h
Sulfonylation9299.5THF, 0–5°C, 2h

Industrial Applications and Challenges

Scalability

The Pd/C hydrogenation route is readily scalable, with 10 kg batches reported in patent literature. In contrast, enantioselective methods require costly chiral catalysts, limiting large-scale use.

Regulatory Considerations

Residual palladium must be <10 ppm in pharmaceutical intermediates, necessitating rigorous post-filtration washing .

Q & A

Q. What are the key considerations in designing a synthesis route for [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester?

Methodological Answer: A typical synthesis involves activating the carboxylic acid precursor (e.g., using thionyl chloride to form an acid chloride) followed by coupling with tert-butanol in the presence of a base like triethylamine . Reaction conditions (e.g., temperature, solvent purity) must be tightly controlled to avoid side reactions. For pyrrolidine derivatives, protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent undesired nucleophilic attacks during subsequent steps. Characterization via NMR and mass spectrometry is essential to confirm intermediate purity .

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H, 13C^{13}C, and DEPT spectra to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1H^1H), pyrrolidine protons, and hydroxyethyl moiety.
  • Mass Spectrometry (MS): Use high-resolution MS to verify the molecular ion peak (e.g., expected m/z for C14H26N2O3\text{C}_{14}\text{H}_{26}\text{N}_2\text{O}_3).
  • Infrared (IR) Spectroscopy: Identify carbamate C=O stretches (~1690–1740 cm1^{-1}) and hydroxyl O-H stretches (~3200–3600 cm1^{-1}) .
  • Chromatography: Employ HPLC or TLC with UV/fluorescence detection to assess purity (>95% recommended for biological assays).

Q. What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate carbamate derivatives.
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility data.
  • Acid-Base Extraction: Leverage the compound’s basicity (pyrrolidine nitrogen) for selective isolation from neutral byproducts .

Advanced Research Questions

Q. How can mechanistic studies elucidate the formation of the tert-butyl carbamate group in this compound?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated tert-butanol to probe rate-determining steps.
  • Computational Modeling: Apply DFT calculations to evaluate transition states during carbamate bond formation.
  • In Situ Monitoring: Use techniques like ReactIR to track intermediates (e.g., acid chloride formation) in real time .

Q. What strategies address contradictory reports on the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate the compound at elevated temperatures (40–60°C) and pH ranges (2–12) to identify degradation pathways.
  • LC-MS Degradation Profiling: Monitor hydrolysis products (e.g., free pyrrolidine or tert-butanol derivatives).
  • Protection Strategies: Introduce stabilizing additives (e.g., antioxidants) or adjust buffer systems for pH-sensitive applications .

Q. How can researchers optimize reaction yields when introducing the hydroxyethyl-pyrrolidine moiety?

Methodological Answer:

  • Catalyst Screening: Test palladium or organocatalysts (e.g., DMAP) for regioselective hydroxyethylation .
  • Solvent Optimization: Evaluate polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution efficiency.
  • Reaction Quenching: Use rapid cooling (0°C) post-reaction to minimize retro-Michael side reactions .

Q. How should researchers resolve discrepancies in reported hazard profiles for this compound?

Methodological Answer:

  • Comparative Toxicity Assays: Conduct in vitro cytotoxicity screening (e.g., MTT assay) against cell lines to validate irritancy claims.
  • Literature Meta-Analysis: Cross-reference Material Safety Data Sheets (MSDS) from multiple suppliers (e.g., Sigma-Aldrich vs. TCI America) to identify consensus on hazards.
  • Precautionary Measures: Default to rigorous PPE (gloves, goggles, fume hood) until experimental data confirms safety .

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